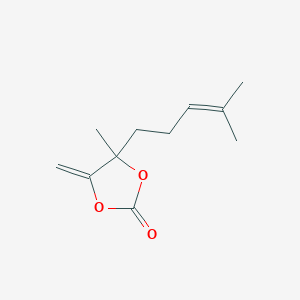
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one, also known as MMDO, is a cyclic organic compound with a molecular formula of C12H18O3. MMDO is a versatile synthetic intermediate that has a wide range of applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been extensively used as a synthetic intermediate in the development of various pharmaceuticals and agrochemicals. It has been found to exhibit significant antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has also been used in the synthesis of natural products and bioactive compounds, such as (+)-epi-iso-solenopsin and (+)-solenopsin A, which have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one is not well understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells and pathogenic microorganisms. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been found to inhibit the activity of various enzymes and proteins involved in cell division and metabolism, which may contribute to its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of pathogenic microorganisms, and modulate the immune response. 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one has several advantages as a synthetic intermediate, including its relatively simple synthesis method, high yield, and versatility in various applications. However, it also has some limitations, including its potential toxicity and instability under certain conditions. Therefore, caution should be exercised when handling 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one in laboratory experiments.
Future Directions
There are several potential future directions for the research and development of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. One area of interest is the development of new drugs based on the antitumor and antimicrobial activities of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. Another area of interest is the synthesis of new bioactive compounds using 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one as a starting material. Additionally, the mechanism of action of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one could be further elucidated to better understand its therapeutic potential. Finally, the potential toxicity and stability of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one could be further investigated to ensure its safe handling and use in laboratory experiments.
Synthesis Methods
4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one can be synthesized by the reaction of 4-methylpent-3-en-2-one with 1,3-dioxolane in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclic intermediate, which is then treated with methylmagnesium bromide to yield 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one. The synthesis of 4-Methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one is a relatively simple and efficient process, making it a valuable intermediate for various applications.
properties
IUPAC Name |
4-methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)6-5-7-11(4)9(3)13-10(12)14-11/h6H,3,5,7H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNOWVNFRLGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(=C)OC(=O)O1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)
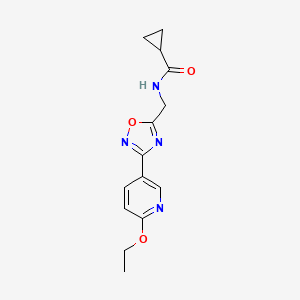

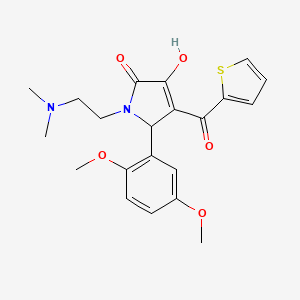
![N-Cyclopropyl-1-[6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2660147.png)
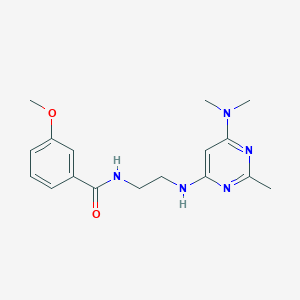
amine hydrochloride](/img/structure/B2660149.png)
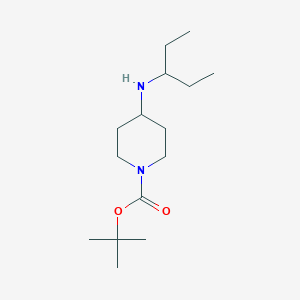
![rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B2660154.png)
![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660157.png)
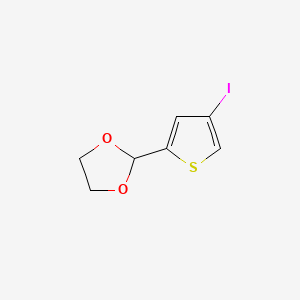
![6-Fluoro-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]pyridine-3-carboxamide](/img/structure/B2660161.png)

